molecular formula C11H8O3 B3048621 8-Hydroxy-1-naphthoic acid CAS No. 1769-88-6

8-Hydroxy-1-naphthoic acid

Cat. No.: B3048621
CAS No.: 1769-88-6
M. Wt: 188.18 g/mol
InChI Key: SHOOSJLGRQTMFC-UHFFFAOYSA-N
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Description

8-Hydroxy-1-naphthoic acid is an organic compound belonging to the class of hydroxynaphthoic acids. It is characterized by the presence of a hydroxyl group (-OH) at the 8th position and a carboxyl group (-COOH) at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

8-Hydroxy-1-naphthoic acid primarily targets the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters, which are chemicals responsible for transmitting signals in the body. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin. ChE, on the other hand, is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound interacts with its targets in a competitive and reversible manner . This means that it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. When this compound binds to the active site, it prevents the substrate from binding, thereby inhibiting the enzyme’s activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing the substrate to bind again.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the metabolism of monoamines and acetylcholine . By inhibiting MAO and ChE, the compound can potentially affect the levels of various neurotransmitters in the body, leading to downstream effects on neurological functions. For instance, inhibition of MAO can lead to increased levels of monoamine neurotransmitters, which can have various effects depending on the specific neurotransmitter and its function in the body.

Pharmacokinetics

It’s known that the compound’s lactone reacts with nucleophilic reagents, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on MAO and ChE. By inhibiting these enzymes, the compound can affect the levels of various neurotransmitters in the body, potentially leading to changes in neurological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can influence the compound’s action. For example, the presence of nucleophilic reagents can react with the compound’s lactone, potentially affecting its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxy-1-naphthoic acid can be synthesized through several methods. One common method involves the carboxylation of 8-hydroxy-1-naphthol using carbon dioxide under high pressure and temperature conditions. Another method involves the oxidation of 8-hydroxy-1-naphthaldehyde using oxidizing agents such as potassium permanganate or chromic acid.

Industrial Production Methods: In industrial settings, this compound is typically produced through the Kolbe-Schmitt reaction, where 8-hydroxy-1-naphthol is treated with sodium hydroxide and carbon dioxide under high pressure and temperature. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 8-hydroxy-1-naphthoquinone.

    Reduction: Reduction of the carboxyl group can yield 8-hydroxy-1-naphthaldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 8-Hydroxy-1-naphthoquinone.

    Reduction: 8-Hydroxy-1-naphthaldehyde.

    Substitution: Various substituted naphthoic acids depending on the reagent used.

Scientific Research Applications

8-Hydroxy-1-naphthoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

8-Hydroxy-1-naphthoic acid can be compared with other hydroxynaphthoic acids, such as:

  • 2-Hydroxy-1-naphthoic acid
  • 3-Hydroxy-1-naphthoic acid
  • 4-Hydroxy-1-naphthoic acid
  • 5-Hydroxy-1-naphthoic acid
  • 6-Hydroxy-1-naphthoic acid
  • 7-Hydroxy-1-naphthoic acid

Uniqueness: The unique positioning of the hydroxyl group at the 8th position in this compound imparts distinct chemical and physical properties compared to its isomers

Properties

IUPAC Name

8-hydroxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOOSJLGRQTMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344621
Record name 8-Hydroxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1769-88-6
Record name 8-Hydroxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-hydroxynaphthalene-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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